molecular formula C8H7ClO3 B163078 (3-Chlorophenyl) methyl carbonate CAS No. 1847-96-7

(3-Chlorophenyl) methyl carbonate

Cat. No. B163078
CAS RN: 1847-96-7
M. Wt: 186.59 g/mol
InChI Key: YLCITVITFATKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl) methyl carbonate is a chemical compound with the molecular formula C9H9ClO3. It is also known as benzyl chloroformate or BnOCOCl. The compound is widely used in organic synthesis, especially in the preparation of amino acid derivatives and peptides.

Mechanism Of Action

The mechanism of action of (3-Chlorophenyl) methyl carbonate is based on its ability to react with nucleophiles, such as amino groups, hydroxyl groups, and thiols. The compound reacts with the nucleophile to form a covalent bond, which protects the group from further reactions. The protecting group can be removed under mild conditions, such as the use of acids or bases.
Biochemical and physiological effects:
There are no known biochemical or physiological effects of (3-Chlorophenyl) methyl carbonate, as it is mainly used in organic synthesis and not intended for human consumption.

Advantages And Limitations For Lab Experiments

The advantages of using (3-Chlorophenyl) methyl carbonate in lab experiments include its high reactivity, stability, and ease of use. The compound is also readily available and relatively inexpensive. However, the limitations of using the compound include its toxicity and the need for proper handling and disposal. The compound can also react with other chemicals in the lab, leading to unwanted side reactions.

Future Directions

There are several future directions for the use of (3-Chlorophenyl) methyl carbonate in organic synthesis. One direction is the development of new protecting groups that can be removed under even milder conditions. Another direction is the use of the compound in the synthesis of new drugs and pharmaceuticals. The compound can also be used in the preparation of new materials, such as polymers and resins.
Conclusion:
(3-Chlorophenyl) methyl carbonate is a useful compound in organic synthesis, especially in the preparation of amino acid derivatives and peptides. The compound is easy to synthesize and use, but proper handling and disposal are necessary due to its toxicity. The future directions for the use of the compound include the development of new protecting groups and its use in the synthesis of new drugs and materials.

Synthesis Methods

The synthesis of (3-Chlorophenyl) methyl carbonate can be achieved by the reaction of benzyl alcohol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate benzyl chloroformate, which further reacts with benzyl alcohol to form the final product. The reaction is shown below:
Phosgene + Benzyl Alcohol + Base → Benzyl Chloroformate → (3-Chlorophenyl) Methyl Carbonate

Scientific Research Applications

(3-Chlorophenyl) methyl carbonate is widely used in organic synthesis, especially in the preparation of amino acid derivatives and peptides. It is used as a protecting group for the amino group of amino acids, which can be removed under mild conditions. The compound is also used in the synthesis of esters, carbamates, and urethanes.

properties

CAS RN

1847-96-7

Product Name

(3-Chlorophenyl) methyl carbonate

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

(3-chlorophenyl) methyl carbonate

InChI

InChI=1S/C8H7ClO3/c1-11-8(10)12-7-4-2-3-6(9)5-7/h2-5H,1H3

InChI Key

YLCITVITFATKDX-UHFFFAOYSA-N

SMILES

COC(=O)OC1=CC(=CC=C1)Cl

Canonical SMILES

COC(=O)OC1=CC(=CC=C1)Cl

synonyms

Carbonic acid m-chlorophenyl=methyl

Origin of Product

United States

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